molecular formula C7H10O B14407877 2-(Prop-1-en-1-yl)cyclobutan-1-one CAS No. 81452-68-8

2-(Prop-1-en-1-yl)cyclobutan-1-one

Cat. No.: B14407877
CAS No.: 81452-68-8
M. Wt: 110.15 g/mol
InChI Key: XCKPQVJBFYAXEQ-UHFFFAOYSA-N
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Description

2-(Prop-1-en-1-yl)cyclobutan-1-one is an organic compound with a unique structure that includes a cyclobutanone ring substituted with a prop-1-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-1-en-1-yl)cyclobutan-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable cyclobutanone derivative with a prop-1-en-1-yl halide in the presence of a base can yield the desired compound. The reaction conditions typically include a solvent such as tetrahydrofuran (THF) and a base like potassium tert-butoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-1-en-1-yl)cyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The prop-1-en-1-yl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can react with the prop-1-en-1-yl group under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted cyclobutanones with various functional groups.

Scientific Research Applications

2-(Prop-1-en-1-yl)cyclobutan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Prop-1-en-1-yl)cyclobutan-1-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may participate in various pathways, including cycloaddition reactions and nucleophilic substitution, leading to the formation of new chemical bonds and products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Prop-1-en-1-yl)cyclobutan-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This uniqueness makes it valuable for targeted synthesis and specialized applications in various fields.

Properties

CAS No.

81452-68-8

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

2-prop-1-enylcyclobutan-1-one

InChI

InChI=1S/C7H10O/c1-2-3-6-4-5-7(6)8/h2-3,6H,4-5H2,1H3

InChI Key

XCKPQVJBFYAXEQ-UHFFFAOYSA-N

Canonical SMILES

CC=CC1CCC1=O

Origin of Product

United States

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